Cloperastine fendizoate
Overview
Description
Cloperastine fendizoate is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in several countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . This compound is known for its efficacy in treating coughs associated with respiratory diseases.
Mechanism of Action
Target of Action
Cloperastine fendizoate primarily targets the σ1 receptor and GIRK channels . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . GIRK channels, also known as inward-rectifier potassium ion channels, play a crucial role in maintaining the resting potential and regulating the duration of action potentials .
Mode of Action
This compound acts as a likely agonist of the σ1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binding to the σ1 receptor can modulate the neuron’s response to neurotransmitters .
Additionally, this compound is a potent blocker of GIRK channels . By blocking these channels, it inhibits the flow of potassium ions out of the cell, which can affect the cell’s electrical activity .
Biochemical Pathways
Its antitussive (cough-suppressing) effect likely involves the modulation of neuronal activity in the cough center of the brain via its action on the σ1 receptor and girk channels .
Pharmacokinetics
A study on the bioequivalence of cloperastine in healthy subjects under fasting and postprandial conditions showed that food has no significant effect on the absorption of cloperastine .
Result of Action
The primary result of this compound’s action is its antitussive effect . By acting on the σ1 receptor and GIRK channels, it can suppress coughing, which is a common symptom of respiratory diseases .
Action Environment
This suggests that the drug’s action, efficacy, and stability are relatively consistent across different environmental conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cloperastine fendizoate are not fully understood. It has been identified to have several biological activities. It acts as a ligand of the σ1 receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic . These interactions with various biomolecules contribute to its antitussive efficacy .
Cellular Effects
This compound’s cellular effects are primarily related to its antitussive and antihistamine properties . Recent studies have shown that it can also significantly inhibit the proliferation of oesophageal cancer cells .
Molecular Mechanism
The precise molecular mechanism of action of this compound is not fully clear. It is thought to act as a ligand of the σ1 receptor and a GIRK channel blocker, which may be involved in its antitussive efficacy . It also acts as an antihistamine and an anticholinergic .
Temporal Effects in Laboratory Settings
It is known that the therapeutic dose of this compound takes effect after 20-30 minutes, and single-dose administration duration is 3-4 hours .
Preparation Methods
The synthesis of cloperastine fendizoate involves several steps:
Nucleophilic Substitution Reaction: 4-chlorobenzhydrol reacts with 2-chloroethanol in a benzene organic solvent to form an intermediate product.
Reaction with Piperidine: The intermediate product is then reacted with piperidine to obtain racemic cloperastine.
Resolution of Racemic Cloperastine: The racemic cloperastine is resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine.
Salt Formation: Finally, levo cloperastine is reacted with fendizoic acid to form this compound
Chemical Reactions Analysis
Cloperastine fendizoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cloperastine fendizoate has a wide range of scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It is used to study the effects of antitussive and antihistamine compounds on biological systems.
Medicine: It is widely used as a cough suppressant and antihistamine in clinical practice.
Industry: It is used in the pharmaceutical industry for the production of cough suppressants and antihistamines.
Comparison with Similar Compounds
Cloperastine fendizoate can be compared with other antitussive and antihistamine compounds:
Levocloperastine: A similar compound with a dual mechanism of action, acting on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree.
Codeine: An opioid used as a cough suppressant, but with a higher risk of side effects such as drowsiness and dependency.
Levodropropizine: Another antitussive agent with a different mechanism of action, often used as an alternative to this compound.
This compound is unique in its combination of antitussive and antihistamine properties, making it a versatile compound for treating coughs associated with respiratory diseases.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFKAKWSHBDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005645 | |
Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85187-37-7 | |
Record name | Cloperastine fendizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine fendizoate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPERASTINE FENDIZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?
A: While this compound has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.
Q2: How can the enantiomers of this compound be separated and quantified?
A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of this compound [].
Q3: Are there any known impurities in this compound synthesis, and how are they monitored?
A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in this compound []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.
Q4: What analytical challenges are encountered when quantifying this compound in pharmaceutical formulations?
A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify this compound alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.
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